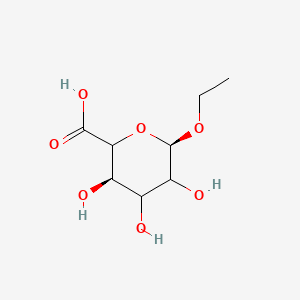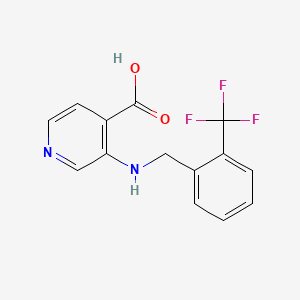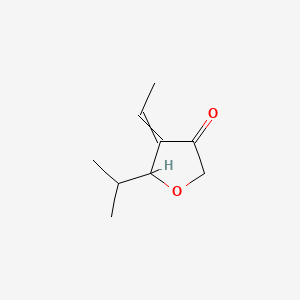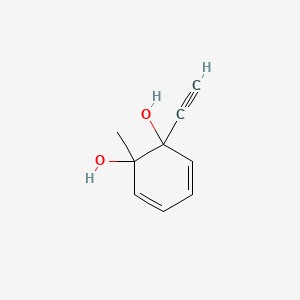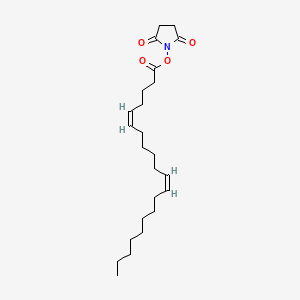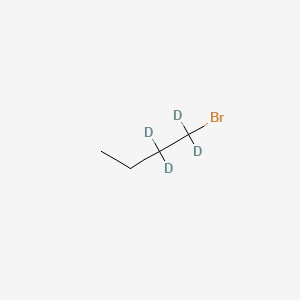![molecular formula C17H9F3N4O4S B13836478 1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its inclusion of oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of Oxadiazole Rings: The oxadiazole rings are synthesized through the cyclization of hydrazides with carboxylic acids in the presence of cyclizing agents such as phosphorus oxychloride or polyphosphoric acid.
Coupling Reactions: The oxadiazole intermediates are then coupled with thiophene derivatives using reagents like trifluoroacetic anhydride to introduce the trifluoromethyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Analyse Chemischer Reaktionen
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Electrophilic and Nucleophilic Substitution: The oxadiazole rings can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Photochemical Reactions: Exposure to UV light can induce photochemical reactions, leading to the formation of new products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole rings are known for their antimicrobial, anticancer, and anti-inflammatory properties
Biological Studies: It is used in studies investigating the inhibition of specific enzymes and pathways, such as NF-κB signaling in cancer cells.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves:
Vergleich Mit ähnlichen Verbindungen
Compared to other oxadiazole-containing compounds, 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl group, which enhances its stability and biological activity . Similar compounds include:
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Oxadiazole Derivatives: Widely studied for their broad range of chemical and biological properties.
Eigenschaften
Molekularformel |
C17H9F3N4O4S |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2 |
InChI-Schlüssel |
JVTOOESMFVITDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



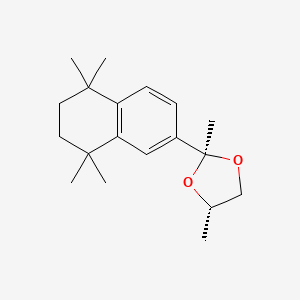
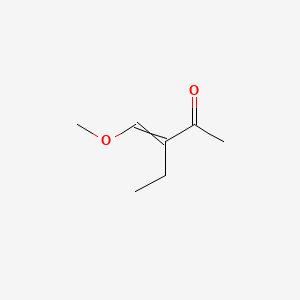

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

